ST-2560 structure and chemical properties

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An In-Depth Technical Guide to **ST-2560**: A Selective NaV1.7 Inhibitor For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **ST-2560**, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document is intended for an audience with a technical background in pharmacology, neuroscience, and drug development.

Core Compound Information: ST-2560

ST-2560 is a novel small molecule that has demonstrated significant potential in preclinical studies for the modulation of pain pathways. It is a derivative of saxitoxin, rationally designed for high selectivity and potency towards the NaV1.7 sodium channel.

Chemical Structure and Properties

The chemical structure of **ST-2560** is presented below. Based on this structure, key chemical properties have been calculated.

Chemical Structure of ST-2560

Figure 1. Chemical Structure of ST-2560

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Caption: Figure 1. Chemical Structure of ST-2560.

Table 1: Physicochemical Properties of **ST-2560**

Property	Value (Calculated)
Molecular Formula	C14H22N7O4 ⁺
Molecular Weight	352.37 g/mol
Formal Charge	+1
Hydrogen Bond Donors	6
Hydrogen Bond Acceptors	7
Rotatable Bonds	1

Note: These properties are calculated based on the available 2D structure and may have slight variations from experimentally determined values.

Mechanism of Action and Signaling Pathway

ST-2560 is a highly selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] This channel is a key component in the transmission of pain signals and is preferentially expressed in peripheral sensory neurons and sympathetic ganglion neurons.[4][5]

Role of NaV1.7 in Nociception

NaV1.7 channels act as signal amplifiers in nociceptive neurons. Upon detection of a noxious stimulus (e.g., heat, pressure, chemical irritants), transducer channels open, leading to a small depolarization of the neuronal membrane. This initial depolarization is amplified by NaV1.7 channels, which have a low threshold for activation, bringing the neuron to its action potential threshold. The subsequent influx of sodium ions generates an action potential that propagates along the sensory nerve to the spinal cord and then to the brain, where the sensation of pain is perceived. By inhibiting NaV1.7, **ST-2560** effectively dampens this signal amplification, preventing the generation and propagation of pain signals.

Signaling Pathway Diagram



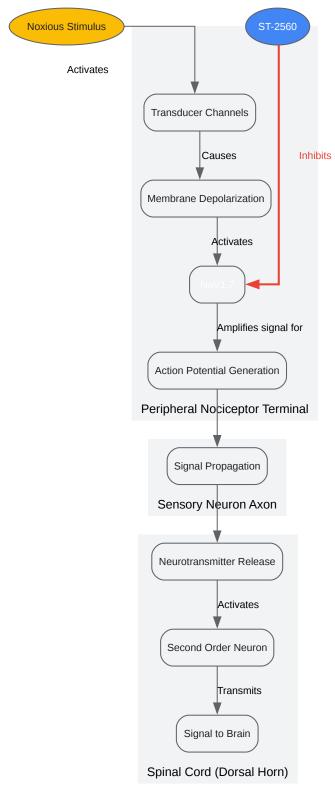


Figure 2. NaV1.7 Signaling Pathway in Nociception

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Caption: Figure 2. NaV1.7 Signaling Pathway in Nociception.



Cardiovascular Implications

NaV1.7 is also expressed in autonomic neurons, including sympathetic ganglia, which are involved in regulating cardiovascular function. Inhibition of NaV1.7 in these neurons can lead to changes in blood pressure and heart rate. Preclinical studies with **ST-2560** have shown a transient reduction in systolic and diastolic blood pressure, highlighting the on-target effects of NaV1.7 inhibition in the cardiovascular system.[2][3][6]

Biological Activity and Quantitative Data

ST-2560 has been evaluated in a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

Table 2: In Vitro Potency and Selectivity of ST-2560

Target	Assay Type	Result (IC50)	Selectivity vs. NaV1.7	Reference
NaV1.7	Whole-cell patch- clamp electrophysiology	39 nM	-	[1][2][3]
Other NaV1.x Isoforms	Whole-cell patch- clamp electrophysiology	> 39 μM	≥1000-fold	[2][3]

Table 3: In Vivo Efficacy of **ST-2560** in Non-Human Primates



Model	Species	Dosing (s.c.)	Endpoint	Result	Reference
Capsaicin- induced pain	Cynomolgus monkey	0.1 - 0.3 mg/kg	Nocifensive reflexes (chemical- evoked)	Suppression of reflexes	[2][3]
Mechanical stimulation pain	Cynomolgus monkey	0.1 - 0.3 mg/kg	Nocifensive reflexes (mechanical- evoked)	Suppression of reflexes	[2][3]
Cardiovascul ar monitoring	Cynomolgus monkey	0.1 - 1.0 mg/kg	Blood Pressure	10-20 mmHg reduction in systolic and diastolic arterial blood pressure	[2][3][6]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide. These represent standard protocols in the field and are consistent with the approaches used to characterize **ST-2560**.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NaV1.7 channels in isolated cells, allowing for the determination of inhibitory potency (IC₅₀).

Experimental Workflow Diagram



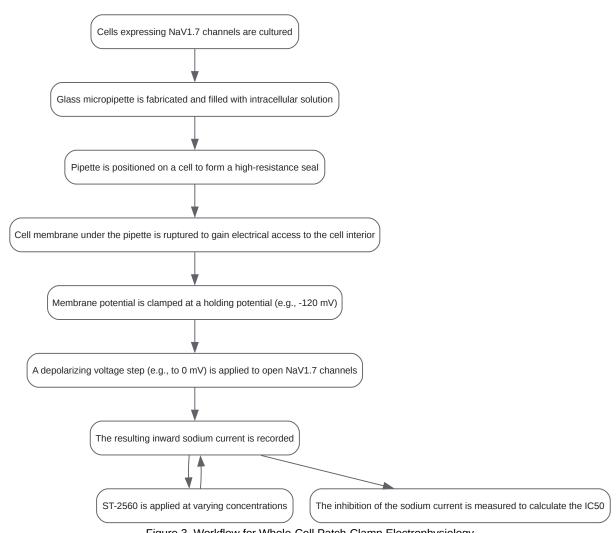


Figure 3. Workflow for Whole-Cell Patch-Clamp Electrophysiology

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Caption: Figure 3. Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Methodology:



 Cell Preparation: HEK293 cells stably expressing human NaV1.7 are cultured and plated onto glass coverslips.

Solutions:

- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH
 7.4.
- o Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3.

Recording:

- Coverslips are placed in a recording chamber on an inverted microscope and perfused with the external solution.
- Borosilicate glass pipettes with a resistance of 1-3 M Ω are used.
- After establishing a giga-ohm seal and achieving the whole-cell configuration, cells are held at a potential of -120 mV.
- NaV1.7 channels are activated by a 20 ms depolarizing pulse to 0 mV.
- ST-2560 is applied at increasing concentrations, and the resulting inhibition of the peak sodium current is measured.
- Data Analysis: A concentration-response curve is generated to determine the IC₅₀ value.

Non-Human Primate (NHP) Behavioral Models of Pain

These models are used to assess the antinociceptive effects of **ST-2560** in a more translationally relevant species.

Experimental Workflow Diagram



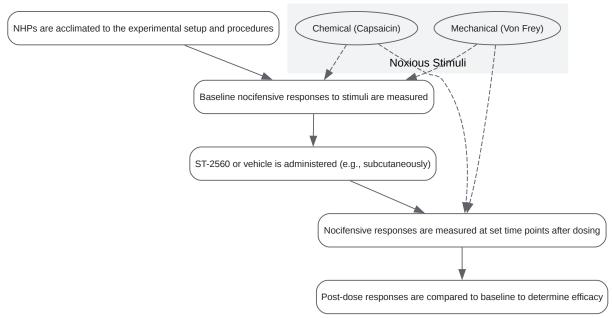


Figure 4. Workflow for NHP Pain Models

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Caption: Figure 4. Workflow for NHP Pain Models.

Methodology:

- Animals: Adult cynomolgus monkeys are used. The animals are trained and acclimated to the experimental procedures to minimize stress.
- Chemical-Evoked Pain Model:
 - A solution of capsaicin is applied topically to a defined area of skin.
 - Nocifensive behaviors (e.g., licking, scratching, or withdrawal of the affected area) are observed and quantified.



- Mechanical-Evoked Pain Model:
 - Calibrated von Frey filaments are applied to the skin to deliver a precise mechanical force.
 - The threshold for a withdrawal reflex is determined.
- Procedure:
 - Baseline responses to the stimuli are established.
 - ST-2560 or a vehicle control is administered subcutaneously.
 - Responses to the stimuli are re-evaluated at various time points post-administration to assess the degree and duration of analgesia.

Cardiovascular Monitoring in Non-Human Primates

Telemetry is used for continuous monitoring of cardiovascular parameters in freely moving animals, providing a robust assessment of the cardiovascular safety profile of **ST-2560**.

Methodology:

- Surgical Implantation: A telemetry transmitter is surgically implanted into the abdominal
 cavity or a subcutaneous pocket of the NHP. The blood pressure catheter is inserted into an
 artery (e.g., femoral or carotid). Animals are allowed to fully recover from surgery before any
 studies are conducted.
- Data Acquisition: The implanted transmitter wirelessly sends continuous data on blood pressure, heart rate, and electrocardiogram (ECG) to a receiver.
- Procedure:
 - Animals are housed in their home cages to minimize stress.
 - Baseline cardiovascular data is collected for a defined period.
 - ST-2560 or vehicle is administered.
 - Cardiovascular parameters are continuously monitored post-dose.



 Data Analysis: Changes in systolic and diastolic blood pressure, heart rate, and other ECG parameters are analyzed and compared to baseline and vehicle control groups.

Conclusion

ST-2560 is a potent and highly selective inhibitor of NaV1.7 with demonstrated efficacy in preclinical models of pain. Its mechanism of action is well-defined, and its on-target cardiovascular effects are understood. The data presented in this guide support the continued investigation of **ST-2560** and other selective NaV1.7 inhibitors as a promising non-opioid therapeutic strategy for the treatment of pain. Further research is warranted to fully elucidate the role of NaV1.7 in autonomic ganglia and the long-term implications of its inhibition.

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